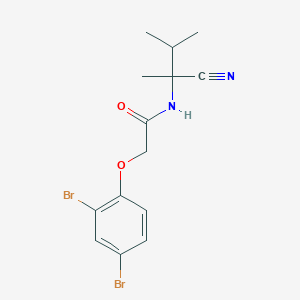
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide is a chemical compound that has been synthesized for its potential applications in scientific research. This compound belongs to the family of amides and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide is not fully understood. However, it has been shown to interact with certain enzymes and receptors in the body, leading to changes in their activity. This compound has been used to study the mechanism of action of enzymes such as acetylcholinesterase and carbonic anhydrase.
Biochemical and Physiological Effects:
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide has been shown to have biochemical and physiological effects in vitro. It has been shown to inhibit the activity of certain enzymes and receptors in the body. However, its effects in vivo are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It has also been used as a tool compound to investigate the mechanism of action of certain enzymes and receptors. However, its limitations include its potential toxicity and lack of understanding of its effects in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide. One direction is to investigate its potential as a therapeutic agent for certain diseases. Another direction is to study its effects in vivo and its potential toxicity. Additionally, this compound can be used as a building block in the synthesis of other compounds with potential biological activity. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide involves the reaction of 2-(2,4-dibromophenoxy)acetic acid with 2-amino-2-methyl-1-propanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with cyanogen bromide to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide has been studied for its potential applications in scientific research. It has been used as a tool compound to investigate the mechanism of action of certain enzymes and receptors. It has also been used as a building block in the synthesis of other compounds with potential biological activity.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dibromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Br2N2O2/c1-9(2)14(3,8-17)18-13(19)7-20-12-5-4-10(15)6-11(12)16/h4-6,9H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBFTVILJWCVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=C(C=C(C=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B2675750.png)

![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride](/img/structure/B2675752.png)
![N-cyclopropyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2675753.png)


![5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2675757.png)


![2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2675761.png)


